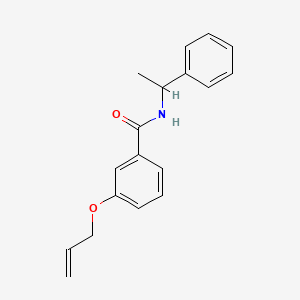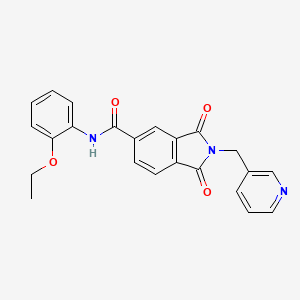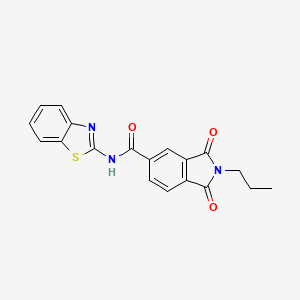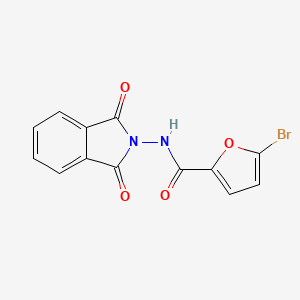
4-(allyloxy)-N-(2-methoxybenzyl)benzamide
Übersicht
Beschreibung
4-(allyloxy)-N-(2-methoxybenzyl)benzamide, also known as AMB-17, is a small molecule compound that has recently gained attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 4-(allyloxy)-N-(2-methoxybenzyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, HDAC inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of HDACs, induces apoptosis, and inhibits cell proliferation in cancer cells. In vivo studies have shown that this compound has anti-tumor effects in mice models of breast cancer. Moreover, this compound has been shown to have anti-inflammatory effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-(allyloxy)-N-(2-methoxybenzyl)benzamide has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. Moreover, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Moreover, its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 4-(allyloxy)-N-(2-methoxybenzyl)benzamide. First, further studies are needed to fully understand its mechanism of action and how it specifically targets cancer cells and inflammatory pathways. Second, studies are needed to investigate its potential side effects and toxicity in vivo. Third, studies are needed to optimize its synthesis method to increase yield and purity. Fourth, studies are needed to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to investigate its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, this compound is a small molecule compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, as well as its potential use in other diseases and in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
4-(allyloxy)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has anti-proliferative and pro-apoptotic effects on cancer cells, particularly breast cancer cells. In vivo studies have also shown that this compound has anti-tumor effects in mice models of breast cancer. Moreover, this compound has been shown to have anti-inflammatory effects in vitro and in vivo, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-16-10-8-14(9-11-16)18(20)19-13-15-6-4-5-7-17(15)21-2/h3-11H,1,12-13H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLTTXRLOWBMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)

![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-methylcyclohexyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4399301.png)

![2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B4399314.png)
![4,5-dimethoxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4399317.png)
![1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone](/img/structure/B4399320.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4399328.png)
![3-{[(4-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399333.png)
![1-{2-[2-(benzyloxy)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4399346.png)

![N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4399352.png)

